Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Catalog No.
S1544127
CAS No.
130754-19-7
M.F
C10H9ClF2O2
M. Wt
234.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

CAS Number

130754-19-7

Product Name

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

IUPAC Name

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3

InChI Key

VGULHXRXMXNYHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F

Synonyms

(4-Chlorophenyl)-difluoroacetic acid

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) is a highly specialized fluorinated building block primarily utilized in pharmaceutical and agrochemical synthesis to install the metabolically stable Ar-CF2- moiety. As an ethyl ester, it offers excellent solubility and processability for downstream reductions and amidations, while the 2,2-difluoro group serves as a critical bioisostere for oxygen or methylene bridges, enhancing lipophilicity and blocking benzylic oxidation. Furthermore, the para-chloro substituent provides an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling, making this compound a dual-purpose intermediate for complex molecular library generation[1].

Research Fit

Gem-difluoroacetate building block for medicinal chemistry and agrochemical research
Ethyl ester format balances hydrolytic stability with synthetic reactivity
Liquid at ambient temperature simplifies handling and dispensing

Substituting this specific compound with closely related analogs fundamentally disrupts synthetic efficiency and target molecule performance. Attempting to use the non-fluorinated analog, ethyl 2-(4-chlorophenyl)acetate, results in downstream drug candidates that suffer from rapid cytochrome P450-mediated benzylic oxidation, failing critical metabolic stability assays. Conversely, utilizing the unsubstituted ethyl 2-phenyl-2,2-difluoroacetate eliminates the para-chloro handle, preventing essential late-stage structural diversification via Suzuki or Buchwald couplings. Furthermore, attempting to synthesize this building block in-house from ethyl 2-bromo-2,2-difluoroacetate and 1-chloro-4-iodobenzene requires stoichiometric copper, yielding less than 50% product while generating massive heavy-metal waste streams that complicate purification and scale-up [1].

Substitution Risk

Compare
Target: Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
Non-fluorinated ethyl phenylacetate analog
Gem-difluoro group alters lipophilicity, electronic profile, and metabolic stability — properties that a non-fluorinated analog cannot reproduce.
Ester form
Ethyl ester: balanced hydrolysis and solubility
Methyl ester or free acid: may shift reactivity and storage stability
The ethyl ester offers a wider thermal window for solvent removal and greater stability than the methyl ester; the free acid requires additional activation steps.
Regioisomer
4-chlorophenyl (para)
3-chlorophenyl (meta) regioisomer
Different dipole moment and molecular shape may alter target binding and crystal packing — critical in SAR studies.

Process Efficiency: Pre-formed Ester vs. In-House Ullmann Coupling

Procuring pre-formed Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate bypasses a highly inefficient in-house synthesis route. Direct synthesis via copper-mediated cross-coupling of 1-chloro-4-iodobenzene with ethyl 2-bromo-2,2-difluoroacetate typically achieves only a 46% yield after 20 hours at 80°C in DMSO [1]. Furthermore, this route requires stoichiometric amounts of copper powder (e.g., 8.0g per 63 mmol of substrate), generating significant heavy-metal waste that necessitates rigorous, time-consuming chromatographic purification to achieve usable purity [1].

Evidence DimensionSynthesis Yield and Reagent Burden
Target Compound DataProcured at >97% purity, ready for immediate downstream use
Comparator Or BaselineIn-house synthesis from ethyl 2-bromo-2,2-difluoroacetate
Quantified DifferenceIn-house route yields only ~46% and requires >1.2 equivalents of stoichiometric copper powder
ConditionsUllmann-type cross-coupling in DMSO at 80°C for 20h

Purchasing the pre-formed ester eliminates heavy-metal waste streams and removes a low-yielding, 20-hour bottleneck from the discovery workflow.

Enhanced Lipophilicity
In silico prediction
Target LogP 3.70 Non-fluorinated LogP 2.9
ΔLogP = +0.80
Supports intracellular or CNS-penetrant lead optimization studies
Computed values; verify experimentally for your target series

Metabolic Stability: 2,2-Difluoro Substitution vs. Non-Fluorinated Analog

The incorporation of the 2,2-difluoro group is critical for protecting the benzylic position from enzymatic degradation. When compared to the non-fluorinated baseline, ethyl 2-(4-chlorophenyl)acetate, the CF2 moiety in Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate completely blocks cytochrome P450-mediated benzylic oxidation[1]. This substitution typically lowers the pKa of the corresponding derived alcohols or acids by 2 to 3 units and significantly increases lipophilicity (logP), which enhances cellular permeability and extends the in vivo half-life of the final pharmaceutical targets [2].

Evidence DimensionBenzylic Oxidation Resistance
Target Compound DataAr-CF2- moiety (blocks P450 oxidation)
Comparator Or BaselineEthyl 2-(4-chlorophenyl)acetate (Ar-CH2- moiety)
Quantified Difference100% blockade of benzylic oxidation and ~2-3 unit reduction in downstream pKa
ConditionsIn vitro microsomal stability assays and physicochemical profiling

Procuring the difluorinated building block is mandatory for synthesizing drug candidates that require extended metabolic half-lives and enhanced lipophilicity.

Molecular Weight Differentiation
Reported
Target 234.63 g/mol Non-fluorinated 198.65 g/mol
ΔMW = +35.98 g/mol
Enables unambiguous MS identification in mixtures
Useful for LC-MS/GC-MS method development

Orthogonal Functionalization: Para-Chloro Handle vs. Unsubstituted Phenyl

The para-chloro substituent provides a critical reactive site that is absent in the simpler analog, ethyl 2-phenyl-2,2-difluoroacetate. While the ester group undergoes standard reductions or amidations, the para-chloro group remains intact, allowing for subsequent late-stage palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) [1]. This dual-reactivity profile enables the modular construction of extended biaryl systems with >80% typical yields in the cross-coupling step, an architectural expansion that is completely impossible with the unsubstituted phenyl comparator [2].

Evidence DimensionLate-Stage Cross-Coupling Capacity
Target Compound DataEnables Pd-catalyzed biaryl formation at the para position
Comparator Or BaselineEthyl 2-phenyl-2,2-difluoroacetate (lacks halogen handle)
Quantified DifferenceProvides 100% capacity for targeted para-functionalization vs. 0% for the unsubstituted analog
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

Buyers designing complex biaryl pharmacophores must prioritize the para-chloro variant to maintain a necessary handle for modular structural diversification.

Boiling Point Difference
Predicted
Target ~267 °C Non-fluorinated ~258 °C
ΔBP ≈ +9 °C
Informs distillation purification and solvent removal strategies
Predicted value; confirm under your process conditions

Handling and Reactivity: Ethyl Ester vs. Free Acid Form

Procuring the ethyl ester form (CAS 130754-19-7) offers significant handling and reactivity advantages over the corresponding free acid, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. The ester is a stable liquid that is highly soluble in organic solvents and can be directly reduced to the corresponding difluoroethanol using standard hydride reagents (e.g., NaBH4 or LiAlH4) in >90% yield [1]. In contrast, the free acid is prone to decarboxylation under certain activation conditions and requires expensive, stoichiometric peptide coupling reagents (such as HATU or EDC) to achieve amidation, adding unnecessary cost and purification steps to the workflow[2].

Evidence DimensionDownstream Processing Efficiency
Target Compound DataLiquid ester, allows direct reduction/aminolysis
Comparator Or Baseline2-(4-Chlorophenyl)-2,2-difluoroacetic acid (requires activation)
Quantified DifferenceEliminates the need for stoichiometric coupling reagents and avoids decarboxylation risks
ConditionsStandard laboratory reduction (hydrides) or amidation protocols

Selecting the ester form streamlines synthetic workflows, reducing reagent costs and minimizing side reactions during downstream functionalization.

Hydrolysis Rate
Class-level inference
Qualitatively accelerated vs non-fluorinated acetates
May support milder deprotection or in-situ acid generation
No direct head-to-head data for this exact analog; verify in your system
Synthetic Utility vs Esters
Class-level inference
Ethyl ester: liquid, storage-stable at 2–8°C, balanced reactivity
Ethyl ester may reduce synthetic steps vs free acid
Process robustness to be confirmed with your route
Regioisomeric Specificity
Reported
Para-chloro substitution vs meta: different dipole and shape
Incorrect regioisomer may invalidate SAR and assay results
Critical for composition-of-matter and crystallography studies

Synthesis of Metabolically Stable Biaryl Pharmacophores

Directly leveraging the para-chloro handle and the CF2 group, this compound is the optimal starting material for medicinal chemistry programs requiring extended biaryl architectures. The ester can be converted to an amide or alcohol, followed by late-stage Suzuki cross-coupling at the chlorine position, yielding drug candidates that resist benzylic oxidation [1].

Development of Fluorinated Agrochemicals

In agrochemical research, the enhanced lipophilicity and environmental stability provided by the Ar-CF2- moiety are highly valued. Procuring this specific ester allows for the rapid, high-yield synthesis of difluoromethyl-containing pesticides or fungicides without the heavy-metal waste associated with in-house Ullmann couplings [2].

Modular Library Generation for Structure-Activity Relationship (SAR) Studies

The dual orthogonal reactivity of the ester and the para-chloro group makes this compound an ideal hub for SAR library generation. By standardizing on this building block, discovery teams can systematically vary both the ester-derived functional group and the aryl substituent, streamlining the synthesis of diverse analog libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis for medicinal chemistry
Gem-difluoro ester with elevated LogP
Assess metabolic stability and membrane permeability in lead optimization
Agrochemical lead optimization
Balanced lipophilicity and controlled hydrolytic lability
Evaluate foliar absorption and environmental degradation profile
Late-stage amide bond formation
Ethyl ester stability/reactivity balance
Confirm in-situ hydrolysis and coupling efficiency
Analytical QC and method development
Distinct molecular weight and density vs non-fluorinated analogs
Unambiguous identification via LC-MS or GC-MS

XLogP3

3.4

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